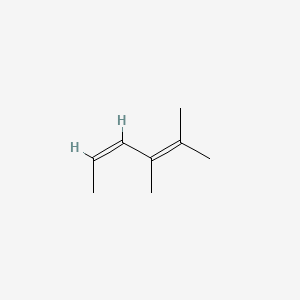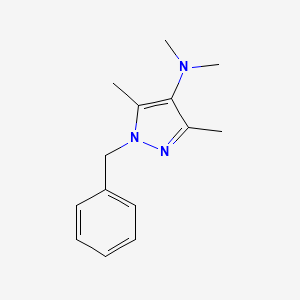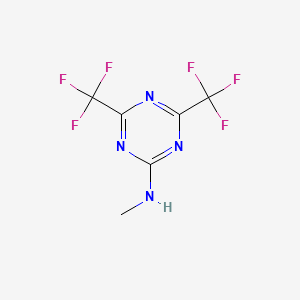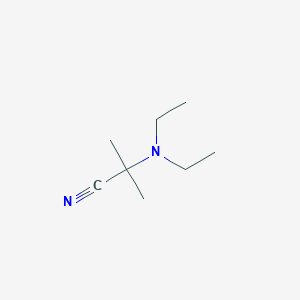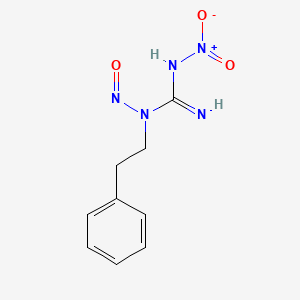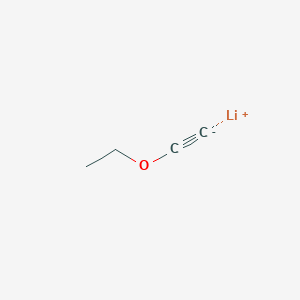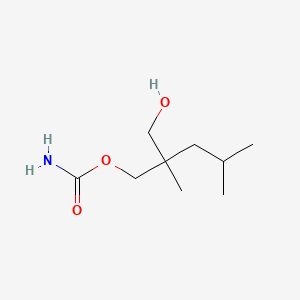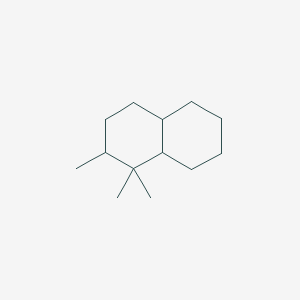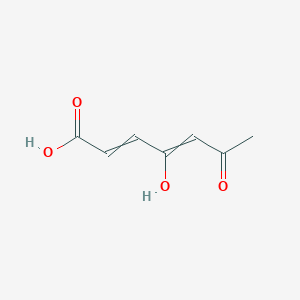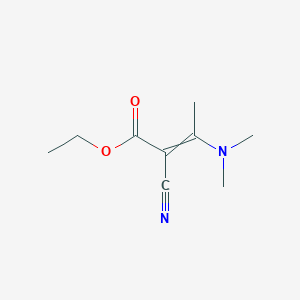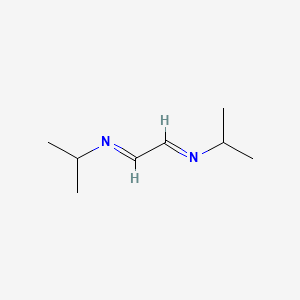
2-Propanamine, N,N'-1,2-ethanediylidenebis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanamine, N,N’-1,2-ethanediylidenebis- is a chemical compound with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.2260 g/mol . It is also known by other names such as Ethanediimine, N,N’-diisopropyl- . This compound is characterized by its unique structure, which includes two isopropylamine groups connected by an ethanediylidenebis linkage.
Méthodes De Préparation
The synthesis of 2-Propanamine, N,N’-1,2-ethanediylidenebis- typically involves the reaction of isopropylamine with diethyl malonate. The resulting product is then treated with sulfuric acid to form the diisopropylamine dicarboxylate. This method is commonly used in laboratory settings for small-scale production. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale operations and higher yields.
Analyse Des Réactions Chimiques
2-Propanamine, N,N’-1,2-ethanediylidenebis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Propanamine, N,N’-1,2-ethanediylidenebis- has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organic compounds.
Biology: The compound acts as an inhibitor of amino acid transporters and a regulator of iron metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propanamine, N,N’-1,2-ethanediylidenebis- involves its interaction with specific molecular targets and pathways. As an inhibitor of amino acid transporters, it binds to these transporters and prevents the uptake of amino acids into cells. Additionally, its role as a regulator of iron metabolism involves binding to iron and modulating its availability and utilization within biological systems.
Comparaison Avec Des Composés Similaires
2-Propanamine, N,N’-1,2-ethanediylidenebis- can be compared with other similar compounds such as:
2-Propanamine:
2-Propaneamine, N,N-diethyl-: This compound has diethyl groups instead of isopropyl groups.
2-Propanamine, N,N’-1,2-ethanediylidenebis(2-methyl-): This variant includes a methyl group in its structure.
The uniqueness of 2-Propanamine, N,N’-1,2-ethanediylidenebis- lies in its specific structure and the resulting chemical properties, which make it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
24764-90-7 |
|---|---|
Formule moléculaire |
C8H16N2 |
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
N,N'-di(propan-2-yl)ethane-1,2-diimine |
InChI |
InChI=1S/C8H16N2/c1-7(2)9-5-6-10-8(3)4/h5-8H,1-4H3 |
Clé InChI |
DTJSYSWZBHHPJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N=CC=NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



